Product packaging for 5-tert-Butyl-2-methylpyridine(Cat. No.:CAS No. 85735-96-2)

5-tert-Butyl-2-methylpyridine

Cat. No.: B14414319
CAS No.: 85735-96-2
M. Wt: 149.23 g/mol
InChI Key: UNSFKPRPICHULQ-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methylpyridine (CAS 97691-20-8) is an alkylated pyridine derivative with the molecular formula C10H15N. This compound is part of a class of sterically hindered pyridines valued in organic synthesis and catalysis research. The tert-butyl group adjacent to the nitrogen atom creates significant steric hindrance, a property that allows related compounds like 2,6-di-tert-butylpyridine to function as non-nucleophilic bases that can selectively protonate Brønsted acids without coordinating to Lewis acids . This makes it a potential candidate for research involving acid-catalyzed reactions where selective poisoning of Brønsted acid sites is necessary, or in the synthesis of complex molecules requiring a hindered base to prevent side reactions. Pyridine derivatives, in general, serve as key precursors and intermediates in the development of pharmaceuticals, agrichemicals, and functional materials . As a substituted 2-methylpyridine (2-picoline), its methyl group may also be amenable to further functionalization, such as oxidation or side-chain chlorination, to access a wider array of novel chemical entities for research . This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B14414319 5-tert-Butyl-2-methylpyridine CAS No. 85735-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-6-9(7-11-8)10(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSFKPRPICHULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526559
Record name 5-tert-Butyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85735-96-2
Record name 5-tert-Butyl-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Tert Butyl 2 Methylpyridine and Analogues

Direct Synthetic Routes to 5-tert-Butyl-2-methylpyridine

Direct methods focus on introducing the methyl and tert-butyl groups onto a pre-existing pyridine (B92270) ring. This is typically achieved through functionalization of either the parent pyridine or a halo-substituted derivative.

Copper-Mediated Alkylation Strategies for Pyridine Core Functionalization

Copper-catalyzed reactions represent a powerful tool for C-H functionalization, offering a direct route to alkylated pyridines by avoiding the pre-installation of a leaving group. While the direct copper-mediated tert-butylation of 2-methylpyridine (B31789) to form this compound is not extensively documented, the strategy relies on established principles of copper catalysis. Generally, these reactions involve the generation of a highly reactive organocopper species or a radical intermediate that can attack the electron-deficient pyridine ring.

Copper(II)-mediated oxidation of certain phenolic compounds has been shown to result in oxygenation and rearrangement or loss of tert-butyl groups, indicating the reactivity of tert-butyl groups under copper catalysis. nih.gov More relevantly, copper-catalyzed methods have been developed for the meta-selective C-H arylation of pyridines through dearomatized intermediates, demonstrating the possibility of functionalizing the C5 position. researchgate.net A hypothetical approach could involve the direct C-H activation of 2-methylpyridine at the C5 position by a copper catalyst, followed by coupling with a tert-butyl source. The key challenge lies in controlling the regioselectivity to favor the 5-position over other sites.

Recent advances have also shown copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as the oxygen source, highlighting the versatility of copper in mediating transformations on pyridine derivatives under mild conditions. nih.gov

Cross-Coupling Reactions Involving Halo-Pyridines and Organomagnesium Reagents

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Kumada coupling, which utilizes a Grignard reagent (an organomagnesium halide) and an organic halide catalyzed by nickel or palladium, is a highly effective method for this purpose. wikipedia.orgpearson.com This strategy is particularly well-suited for synthesizing this compound from a suitably halogenated precursor.

The reaction would typically start with a halo-picoline, such as 5-bromo-2-methylpyridine (B113479) or 5-chloro-2-methylpyridine. This substrate is then reacted with tert-butylmagnesium chloride in the presence of a catalyst. Nickel-based catalysts, such as NiCl₂, are often employed for their efficiency and lower cost. organic-chemistry.orgrhhz.net The catalytic cycle involves the oxidative addition of the nickel(0) catalyst to the carbon-halogen bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org This method has proven effective for coupling tert-butyl Grignard reagents with various aryl bromides, demonstrating good functional group compatibility and yielding products with all-carbon quaternary centers. rhhz.netamazonaws.com

Starting MaterialReagentCatalystSolventProduct
5-Bromo-2-methylpyridinetert-Butylmagnesium chloride (tBuMgCl)NiCl₂(dppp) or Pd(PPh₃)₄Tetrahydrofuran (THF) or Diethyl etherThis compound

Synthesis of Related Sterically Hindered Pyridines and Derivatives

The synthesis of sterically hindered pyridines often requires specialized methods that can accommodate bulky substituents. These techniques include direct alkylation with potent nucleophiles or building the ring system from the ground up.

Alkylation of Pyridine with tert-Butyllithium (B1211817)

The direct alkylation of pyridine with tert-butyllithium is a classic method for introducing bulky tert-butyl groups onto the pyridine ring. This reaction proceeds via nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring, typically at the 2- or 4-positions. The initial addition forms a dihydropyridine (B1217469) intermediate, which is then aromatized, often through oxidation, to yield the substituted pyridine. This method has been successfully used to prepare highly hindered pyridines such as 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyridine. However, direct alkylation of the parent pyridine ring with organolithium reagents generally does not yield 3- or 5-substituted products as the major isomers. rsc.org

Reduction of Pyrylium (B1242799) Salts to Substituted Pyridines

A versatile and classical approach to synthesizing substituted pyridines involves the conversion of pyrylium salts. Pyrylium salts are six-membered aromatic rings containing a trivalent, positively charged oxygen atom. These salts are effective electrophiles and react readily with nucleophiles. By reacting a suitably substituted pyrylium salt with ammonia (B1221849) or an ammonium (B1175870) source (like ammonium acetate), the oxygen heteroatom is replaced by nitrogen, yielding the corresponding pyridine derivative.

To synthesize this compound via this route, one would first need to prepare 5-tert-butyl-2-methylpyrylium salt. This can be achieved through the diacylation of branched alkanes or other condensation reactions. The subsequent treatment of this pyrylium salt with ammonia provides a direct and often high-yielding pathway to the target pyridine. This method is advantageous as it unambiguously establishes the substitution pattern on the heterocyclic ring.

Pyrylium Salt PrecursorReagentTransformationProduct
5-tert-Butyl-2-methylpyrylium tetrafluoroborateAmmonia (NH₃) or Ammonium acetateRing transformation (O to N heteroatom exchange)This compound

Multi-component Reactions for Pyridine Ring System Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. The Hantzsch pyridine synthesis is a well-known example, though it initially produces a dihydropyridine that requires subsequent oxidation. Other MCRs can yield the aromatic pyridine ring directly. These reactions typically involve the condensation of aldehydes, ketones, or their derivatives with an ammonia source to construct the pyridine ring.

For the synthesis of this compound, one could envision a strategy reacting a C3 building block containing the tert-butyl group with a C2 block and ammonia. For instance, the reaction of an enamine with a β-amino-acrylonitrile, followed by acid-catalyzed cyclization, can produce 2,5-disubstituted pyridines. google.com By carefully selecting precursors that contain the required methyl and tert-butyl fragments at the correct positions, the target pyridine can be assembled in a convergent fashion. These methods are valued for their efficiency and ability to rapidly generate diverse pyridine derivatives. google.com

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for its application as a building block in more complex molecules. Researchers have developed several methodologies to introduce key chemical groups, enabling its incorporation into a range of molecular architectures.

Synthesis of Amino-Substituted Pyridine Carboxylates

The synthesis of amino-substituted pyridine carboxylates is a key step for creating versatile chemical intermediates. A notable example is the synthesis of 2-amino-5-tert-butylpyridine, a fragment that has been shown to possess improved physicochemical properties for drug discovery compared to its aniline (B41778) analogue, 4-tert-butylaniline. lookchem.comsigmaaldrich.com One robust synthetic approach begins with 2-amino-5-bromopyridine (B118841), which is protected before undergoing an enolate coupling reaction. lookchem.com This method allows for the construction of precursors that can be further modified. lookchem.comsigmaaldrich.com

While direct synthesis of a carboxylated 2-amino-5-tert-butylpyridine is a specific route, general strategies for creating similar structures, such as 5-amino-4-carbomethoxy-2-methylbenzothienopyridines, have also been explored. These syntheses often start from commercially available materials and involve multi-step processes, including tandem "aza-Wittig/electrocyclization" reactions.

Introduction of Alkene and Ester Moieties

The incorporation of ester and subsequent alkene-related functionalities is a key transformation in the synthesis of the this compound core. A documented pathway to 2-amino-5-tert-butylpyridine involves an enolate coupling reaction between a protected 2-amino-5-bromopyridine and methyl isobutyrate. lookchem.com This step directly introduces an ester moiety, yielding an intermediate ester compound. lookchem.com

This ester is a versatile handle for further derivatization. For instance, it can be readily reduced to the corresponding alcohol. lookchem.com The synthesis can then proceed through oxidation of the alcohol to an aldehyde, which is subsequently converted to the final tert-butyl group via a Wolff–Kishner reduction. lookchem.com This multi-step process, originating from an ester intermediate, highlights a strategic approach to building the tert-butyl group rather than adding it directly. lookchem.com

Intermediate Description Reference
Ester IntermediateFormed via enolate coupling of protected 2-amino-5-bromopyridine and methyl isobutyrate. lookchem.com
Alcohol IntermediateGenerated by the reduction of the ester intermediate. lookchem.com
Aldehyde IntermediateProduced by the oxidation of the alcohol intermediate. lookchem.com

Derivatization through Sulfonylation and Carbamate (B1207046) Formation

Functionalization of the pyridine core can be achieved through the introduction of sulfonyl and carbamate groups, which are significant in medicinal chemistry.

Carbamate Formation: Carbamate groups can be installed on amino-substituted pyridines to create important intermediates. For example, tert-butyl carbamates are synthesized as intermediates for biologically active compounds. This often involves reacting an amino-substituted pyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Sulfonylation: The synthesis of primary sulfonamides from pyridine derivatives can be accomplished using modern organometallic techniques. A general one-step process involves reacting organometallic reagents, such as Grignard or organolithium species, with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) at low temperatures. organic-chemistry.org This method is effective for a range of (hetero)aryl nucleophiles, providing the corresponding primary sulfonamides in good yields. organic-chemistry.org Theoretically, a lithiated or Grignard derivative of this compound could be used in this reaction to yield this compound-X-sulfonamide (where X is the position of sulfonylation). The existence of related compounds like 5-tert-butyl-2-methylsulfonylpyridine is confirmed in chemical databases. nih.gov

Incorporation into Chiral Ligand Frameworks

The tert-butyl pyridine motif is a valuable component in the design of chiral ligands for asymmetric catalysis. A prominent class of such ligands is the pyridinooxazolines (PyOx). An efficient, scalable, three-step synthesis for (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, has been developed from inexpensive picolinic acid. organic-chemistry.org This ligand has proven effective in catalytic asymmetric conjugate additions. organic-chemistry.org The synthesis involves creating an amide alcohol intermediate which is then cyclized to form the final dihydrooxazole ring structure. organic-chemistry.org

Ligand Synthesis Step Description Overall Yield Reference
Amide Alcohol FormationReaction from a picolinic acid precursor.92% (for this step) organic-chemistry.org
CyclizationAcid-catalyzed cyclization of the amide alcohol.72% (for this step) organic-chemistry.org
Overall Synthesis Three-step route from picolinic acid. 64% organic-chemistry.org

Preparation of Thioether-Substituted Pyridine Ligands

Thioether-functionalized pyridine ligands are significant in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions. A straightforward and efficient method for their synthesis involves the base-induced addition of a substituted pyridine, like 2,6-lutidine, to a thioketone such as thiofenchone. This reaction produces pyridine thiols.

These resulting thiols can be readily converted into their corresponding thioether derivatives through alkylation. lookchem.com The deprotonation of the thiol, typically using a base like potassium carbonate or sodium hydride, followed by reaction with an alkylating agent (e.g., methyl iodide), yields the desired thioether ligand. lookchem.com These chiral thioether ligands have demonstrated exceptional performance, achieving nearly perfect enantioselectivity (up to 98% ee) and high chemical yields in palladium-catalyzed allylic substitution reactions. lookchem.com

Spectroscopic and Structural Characterization of 5 Tert Butyl 2 Methylpyridine Systems

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within a molecule.

Proton NMR (¹H NMR) spectroscopy of 5-tert-butyl-2-methylpyridine reveals distinct signals for each type of proton in the molecule, characterized by their chemical shift (δ) and coupling patterns. The chemical shifts are influenced by the electronic environment of the protons.

The ¹H NMR spectrum of 5-ethyl-2-methylpyridine, a related compound, shows characteristic signals that can be used for comparison. For instance, the aromatic protons appear as distinct multiplets, while the ethyl and methyl protons have their own characteristic resonances. rsc.org The tert-butyl group in this compound would be expected to produce a sharp singlet due to the equivalence of its nine protons. The methyl group at the 2-position would also appear as a singlet. The protons on the pyridine (B92270) ring will exhibit splitting patterns based on their coupling with neighboring protons. The analysis of these patterns, including the magnitude of the coupling constants (J-values), allows for the precise assignment of each proton in the structure. ubc.caipb.pt The integration of the peak areas in the spectrum provides the ratio of the number of protons contributing to each signal, further confirming the structure. uomustansiriyah.edu.iq

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3 ~7.3-7.5 dd J(H3,H4) ≈ 8.0, J(H3,H6) ≈ 0.5
H-4 ~7.5-7.7 dd J(H4,H3) ≈ 8.0, J(H4,H6) ≈ 2.0
H-6 ~8.3-8.5 d J(H6,H4) ≈ 2.0
2-CH₃ ~2.5 s -
5-C(CH₃)₃ ~1.3 s -

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Similar to ¹H NMR, data from related structures can provide expected chemical shift ranges. For example, in the ¹³C NMR spectrum of 5-ethyl-2-methylpyridine, the carbon atoms of the pyridine ring, the ethyl group, and the methyl group all resonate at characteristic frequencies. rsc.org The quaternary carbon of the tert-butyl group in this compound would have a distinct chemical shift, as would the methyl carbons of this group. The carbon atoms of the pyridine ring will also show distinct signals based on their position and substitution.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 ~157
C-3 ~136
C-4 ~135
C-5 ~148
C-6 ~121
2-CH₃ ~24
5-C(CH₃)₃ ~34
5-C(CH₃)₃ ~30

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR, are powerful tools for identifying functional groups and monitoring chemical reactions in real-time.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent method for their identification. pressbooks.pub In the FTIR spectrum of this compound, one would expect to observe characteristic absorption bands for the C-H bonds of the alkyl groups and the pyridine ring, as well as the C=C and C=N stretching vibrations of the aromatic ring. pressbooks.pubdocbrown.info The presence of the tert-butyl group can be identified by its characteristic bending vibrations. docbrown.info

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=C and C=N Ring Stretching 1450-1600
CH₃ Bending ~1370 and ~1460
tert-Butyl Bending ~1365 and ~1390

Attenuated Total Reflectance (ATR)-FTIR is a specialized FTIR technique that allows for the analysis of samples in their native state without extensive preparation. This makes it particularly useful for monitoring chemical reactions as they occur (in-situ). harricksci.comresearchgate.netrsc.org For reactions involving this compound, ATR-FTIR can be used to track the consumption of reactants and the formation of products in real-time by monitoring changes in the characteristic infrared absorption bands of the functional groups involved. This provides valuable kinetic and mechanistic information about the reaction. harricksci.com

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. nih.govlibretexts.org When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. epa.gov

The molecular ion can then fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, a common fragmentation would be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at M-15. docbrown.infodocbrown.info Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at M-57. docbrown.infopressbooks.pub The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. libretexts.orglibretexts.org

Table 4: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z Value Proposed Structure
[M]⁺ 149 [C₁₀H₁₅N]⁺
[M-15]⁺ 134 [C₉H₁₂N]⁺
[M-57]⁺ 92 [C₆H₆N]⁺

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural characterization.

As of the current literature review, there are no publicly available crystal structures for the isolated compound this compound in crystallographic databases such as the Cambridge Structural Database (CSD). The CSD is a comprehensive repository for small-molecule organic and metal-organic crystal structures. nih.govresearchgate.net The absence of a published crystal structure for this compound indicates that a single-crystal X-ray diffraction analysis of this specific compound has not been reported or deposited in the public domain.

Similarly, a thorough search of scientific literature did not yield any reports on the crystal structures of coordination complexes or other multi-component systems where this compound acts as a ligand. While crystallographic data exists for related pyridine derivatives, this information is not directly applicable to the specific stereochemical and electronic environment of this compound.

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a benchmark for computational studies and a deeper understanding of its solid-state packing and intermolecular forces. Such data would include precise measurements of the pyridine ring geometry as influenced by the electron-donating methyl and bulky tert-butyl substituents, as well as the nature of any non-covalent interactions, such as C–H···π or π–π stacking, that might govern its crystal packing.

Future work in this area would ideally involve the growth of single crystals of this compound suitable for X-ray diffraction analysis. The resulting crystallographic information would allow for the creation of detailed data tables summarizing key structural parameters.

Computational and Theoretical Investigations of 5 Tert Butyl 2 Methylpyridine Systems

Quantum Chemical Calculations for Geometric and Electronic Structure Optimization

The precise three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Quantum chemical calculations offer a route to determine these characteristics with high accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to predict the optimized geometry and electronic structure of molecules like 5-tert-Butyl-2-methylpyridine. These calculations typically involve selecting a functional (such as B3LYP) and a basis set (like 6-31G(d,p)) to solve the Schrödinger equation approximately.

Table 1: Representative Geometric Parameters for a Substituted Pyridine (B92270) Ring (Note: This table is illustrative and based on general principles of computational chemistry for similar molecules, as specific data for this compound is not published.)

Parameter Predicted Value Range
C-N Bond Length 1.33 - 1.35 Å
C-C (ring) Bond Length 1.38 - 1.40 Å
C-C (tert-butyl) Bond Length 1.53 - 1.55 Å
C-N-C Angle 116° - 118°

Molecular Orbital Analysis

The behavior of a molecule in chemical reactions is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. For this compound, the HOMO is expected to be a π-orbital localized primarily on the pyridine ring, while the LUMO would be a corresponding π*-antibonding orbital. The electron-donating nature of the tert-butyl and methyl groups would raise the energy of the HOMO, making the compound more susceptible to electrophilic attack compared to unsubstituted pyridine.

Table 2: Illustrative Frontier Orbital Energies for Substituted Pyridines (Note: These values are representative for similar compounds, as specific data for this compound is not published.)

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -0.5 to -1.5

When this compound acts as a ligand in a metal complex, new electronic transitions can occur upon absorption of light.

Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states (e.g., Ru(II), Re(I)), an electron can be excited from a metal-centered d-orbital to an empty π* orbital of the pyridine ligand. rsc.org These transitions are often intense and are crucial for the photophysical properties of many coordination compounds used in applications like solar cells and photocatalysis. science.govdtu.dk The energy and lifetime of these MLCT states can be tuned by modifying the substituents on the pyridine ring. nih.gov

Ligand-to-Ligand Charge Transfer (LLCT): In complexes containing multiple types of ligands, it is possible to excite an electron from an orbital of one ligand to an orbital of another. This is less common but can be observed in specifically designed systems.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict and analyze these electronic transitions, providing insight into the absorption spectra and excited-state properties of such complexes.

Theoretical Studies on Acid-Base Behavior and Protonation Thermodynamics

The basicity of pyridines is a key aspect of their chemistry, centered on the lone pair of electrons on the nitrogen atom. Computational studies can quantify this basicity by calculating proton affinity or the pKa of the conjugate acid. chemrxiv.org The steric hindrance from the bulky tert-butyl group adjacent to the nitrogen in a related compound, 2,6-di-tert-butylpyridine (B51100), significantly impedes the approach of a proton, making it a "non-nucleophilic" base. While the tert-butyl group in the 5-position in this compound does not directly shield the nitrogen, the combination of steric and electronic effects from both the tert-butyl and methyl groups influences its basicity. Theoretical calculations can model the protonation event and determine the associated free energy change, providing a quantitative measure of its acid-base properties. nih.gov

Computational Modeling of Molecular Interactions and Adsorption Mechanisms

Understanding how this compound interacts with other molecules or surfaces is vital for applications in catalysis, separation, and materials science. Computational modeling can simulate these interactions. For instance, studies on the adsorption of similar organic molecules onto surfaces like zeolites or metal oxides use DFT to calculate adsorption energies and identify the most stable adsorption configurations. These models can reveal the nature of the interaction, whether it is physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds). Such studies are critical for designing selective adsorbents or catalysts.

Applications of 5 Tert Butyl 2 Methylpyridine and Its Analogues in Chemical Research

Catalysis and Ligand Design

Sterically hindered pyridines, such as 5-tert-butyl-2-methylpyridine, are crucial in catalysis and ligand design. Their bulky nature is exploited to influence the outcome of chemical reactions, often by preventing unwanted side reactions or by stabilizing reactive intermediates. The introduction of a pyridine (B92270) moiety into macrocyclic ligands, for instance, affects both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This has led to their use in a wide range of applications, from biology to supramolecular chemistry and catalysis. unimi.it The increased rigidity that the pyridine ring imparts allows for the isolation and characterization of metal complexes with diverse coordination chemistry. unimi.it

The steric hindrance provided by bulky substituents on ligands can significantly impact the enantioselectivity of catalytic reactions. For example, in the asymmetric hydrogenation of ketones, increasing the steric hindrance of substituents on the P-aryl rings of f-Amphbinol ligands has been shown to enhance enantioselectivity. nih.gov Very bulky N-heterocyclic carbene (NHC) ligands, such as IPr*, have proven effective in various catalytic applications, including challenging transformations under mild conditions with low catalyst loadings in palladium and nickel chemistry. rsc.org

Sterically Hindered Pyridines as Non-Nucleophilic Bases in Organic Synthesis

Sterically hindered pyridines are a class of organic compounds that function as non-nucleophilic bases. wikipedia.org Their defining characteristic is a bulky structure that allows them to abstract protons (acting as a base) while their steric bulk prevents them from participating in nucleophilic attack on electrophilic centers. wikipedia.org This property is highly valuable in organic synthesis where the goal is to deprotonate a molecule without initiating undesired side reactions.

Common examples of sterically hindered non-nucleophilic bases include N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), and 2,6-Di-tert-butylpyridine (B51100). wikipedia.org These bases are moderately strong, with the pKa of their conjugate acids typically ranging from 10 to 13. wikipedia.org In contrast, stronger non-nucleophilic bases are often anions, such as lithium diisopropylamide (LDA) and sodium hydride. wikipedia.org

The utility of these bases is exemplified in reactions like the Claisen ester condensation, where a hindered base like LDA is used to generate an enolate by deprotonating an ester, avoiding nucleophilic substitution. wikipedia.org

Sterically hindered pyridines, such as 2,6-di-tert-butyl-4-methylpyridine (B104953), serve as valuable tools for distinguishing between Brønsted (protonic) and Lewis acids. sigmaaldrich.com The bulky tert-butyl groups surrounding the nitrogen atom prevent it from coordinating with Lewis acids, but the nitrogen's lone pair remains available to accept a proton from a Brønsted acid. This selective reactivity allows chemists to probe the nature of acidic sites in various chemical systems.

For instance, in the study of catalysts for the Diels-Alder cycloaddition of 2,5-dimethylfuran (B142691) and ethylene (B1197577) to produce p-xylene (B151628), different probe molecules were used to characterize the acidic properties of amorphous silica (B1680970) catalysts. researchgate.net While pyridine, a less hindered base, highlighted the presence of mostly Lewis acid sites, the use of carbon monoxide as a probe revealed the existence of Brønsted acid sites. researchgate.net This difference in observed acidity is attributed to the varying basic strengths of the probe molecules. researchgate.net The study concluded that Brønsted acid sites were crucial for achieving high yields of p-xylene in this reaction. researchgate.net

Sterically hindered, non-nucleophilic bases play a critical role in the high-yield synthesis of vinyl triflates from aldehydes and ketones. sigmaaldrich.com Vinyl triflates are versatile intermediates in organic synthesis, particularly in cross-coupling reactions. lookchem.com Their synthesis involves the reaction of a ketone enolate with a triflating agent, such as trifluoromethanesulfonic anhydride.

The use of a hindered base is essential to prevent side reactions. For example, in the synthesis of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate, 2,6-di-tert-butyl-4-methylpyridine is employed as the base. orgsyn.org This base is capable of scavenging the triflic acid byproduct generated during the reaction without competing with the enolate as a nucleophile. Simpler bases like pyridine or triethylamine (B128534) are generally avoided as they can lead to the formation of undesirable byproducts. google.com While effective, bases like 2,6-di-tert-butyl-4-methylpyridine can be expensive, prompting research into alternative, more cost-effective bases and reaction conditions. google.com

The choice of base and solvent can significantly impact the yield and purity of the desired vinyl triflate. For instance, in the synthesis of an intermediate for abiraterone (B193195) acetate, various bases and solvents were screened to optimize the reaction and minimize the formation of byproducts, thereby simplifying the purification process. google.com

The steric bulk of non-nucleophilic bases like this compound is instrumental in preventing unwanted side reactions in organic synthesis. These bases can selectively remove protons without acting as nucleophiles, thus avoiding reactions with electrophilic centers in the substrate or reagents.

One common side reaction that can be suppressed is desilylation. In reactions involving silyl-protected functional groups, the presence of a nucleophilic base can lead to the cleavage of the silyl (B83357) ether. By using a sterically hindered base, the desired reaction can proceed without compromising the protecting group.

Another example is the prevention of hydration reactions. The introduction of water into a chemical compound can lead to the formation of undesired byproducts. researchgate.net In certain reactions, a sterically hindered base can help to maintain anhydrous conditions by scavenging any protons that could catalyze hydration, without itself participating in any nucleophilic addition to the substrate.

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. quizlet.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride or ferric chloride. cerritos.edu A significant challenge in Friedel-Crafts alkylation is the tendency for overalkylation, as the initial alkylated product is often more nucleophilic than the starting material. cerritos.edulibretexts.org

Steric hindrance can be strategically employed to control the extent and position of alkylation. cerritos.edu By using a bulky alkylating agent or a sterically hindered aromatic substrate, it is possible to limit the number of alkyl groups added to the ring. For instance, the reaction of benzene (B151609) with tert-butyl chloride in the presence of aluminum chloride can yield p-di-tert-butylbenzene as the major product. libretexts.org

While the primary role in Friedel-Crafts reactions is played by the Lewis acid catalyst, the principles of steric hindrance, which are central to the function of bases like this compound in other contexts, are also critical for controlling the outcome of these alkylation reactions. For example, the reaction of 1,4-di-t-butylbenzene with t-butyl chloride and aluminum chloride yields 1,3,5-tri-t-butylbenzene, a result influenced by steric factors that favor this substitution pattern over others. quizlet.com

The synthesis of complex organic molecules, such as oligosaccharides, often requires precise control over stereochemistry and the selective formation of glycosidic bonds. Sterically hindered bases play a crucial role in these intricate syntheses.

In the context of carbohydrate chemistry, these bases are employed in glycosylation reactions to activate glycosyl donors and to promote the formation of the desired glycosidic linkage. For instance, hindered bases can be used in the O-alkylation of carbohydrates with alkyl triflates. sigmaaldrich.com The base facilitates the deprotonation of a hydroxyl group on the sugar, creating a nucleophilic alkoxide that can then react with the alkyl triflate. The steric bulk of the base prevents it from interfering with the glycosylation reaction itself.

The strategic use of such bases, in conjunction with other reagents and protecting groups, allows for the construction of complex oligosaccharides with high stereoselectivity and yield. This level of control is essential for the synthesis of biologically active carbohydrates and other complex natural products.

Pyridine-Derived Ligands in Transition Metal Catalysis

The versatility of pyridine and its derivatives as ligands in transition metal catalysis is a cornerstone of modern inorganic and organometallic chemistry. The electronic properties of the pyridine ring, readily tunable through substitution, and its strong σ-donating ability make it a privileged scaffold for supporting a wide array of catalytic transformations. The introduction of sterically demanding groups, such as the tert-butyl group in this compound, allows for fine-tuning of the metal's coordination sphere, influencing catalytic activity, selectivity, and stability. This section explores the application of pyridine-derived ligands, including analogues of this compound, in several key areas of transition metal catalysis.

Copper(I) Complexes as Luminescent Materials with Thermally Activated Delayed Fluorescence (TADF)

Copper(I) complexes have emerged as promising and cost-effective alternatives to precious metal-based emitters in lighting and display technologies. kit.edu A key photophysical process that enables high efficiency in these materials is thermally activated delayed fluorescence (TADF). This process relies on the efficient reverse intersystem crossing (RISC) from a non-emissive triplet excited state to an emissive singlet excited state, facilitated by a small energy gap between these states (ΔEST). rsc.orgresearchgate.net The design of the ligand framework is crucial for achieving the desired photophysical properties. rsc.orgresearchgate.net

The use of pyridine-containing ligands is a common strategy in the design of luminescent copper(I) complexes. rsc.org In four-coordinate [Cu(P^P)(N^N)]+ complexes, where P^P is a bisphosphine and N^N is a diimine ligand like a substituted bipyridine or phenanthroline, the highest occupied molecular orbital (HOMO) is typically located on the copper center and the phosphine (B1218219) ligand, while the lowest unoccupied molecular orbital (LUMO) is localized on the diimine ligand. rsc.org This spatial separation of orbitals helps to achieve a small ΔEST.

Steric hindrance plays a critical role in the design of TADF emitters. Introducing bulky substituents on the diimine ligand, such as in 2,9-disubstituted-1,10-phenanthrolines, prevents the flattening of the complex's geometry in the excited state, which would otherwise lead to non-radiative decay. rsc.org This principle is exemplified in complexes like [Cu(dmp)2]+ (dmp = 2,9-dimethyl-1,10-phenanthroline), which were among the first Cu(I) complexes identified to exhibit TADF. nih.govrsc.org The temperature-dependent emission properties of these complexes were initially attributed to luminescence from two thermally equilibrated excited states, a concept that has evolved into the modern understanding of TADF. nih.govrsc.org

Recent research has explored a variety of diimine ligands to fine-tune the emissive properties. For instance, strongly emissive Cu(I) complexes with pyrazolyl-pyridine ligands, such as 2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridine, have been synthesized. rsc.org These complexes exhibit bright bluish-green photoluminescence with high quantum yields and display efficient TADF. rsc.org The steric and electronic properties of the diimine ligands can be systematically varied to control the emission characteristics of the resulting copper(I) complexes. rsc.org

Complex TypeLigand FeaturesKey FindingReference(s)
[Cu(P^P)(N^N)]+Sterically hindered diimines (e.g., 2,9-disubstituted phenanthrolines)Prevents excited-state distortion, promoting TADF. rsc.org
[Cu(diimine)2]+2,9-dimethyl-1,10-phenanthroline (dmp)Early example of TADF in Cu(I) complexes. nih.govrsc.org
[Cu(pyrazolyl-pyridine)(P^P)]+2-(5-(tert-butyl)-1H-pyrazol-3-yl)-6-methylpyridineEfficient bluish-green TADF emitters. rsc.org
Ruthenium(II) Complexes in Water Oxidation Catalysis

The development of efficient and robust catalysts for water oxidation is a critical challenge in the field of artificial photosynthesis. Mononuclear ruthenium complexes have been extensively studied for this purpose, with the ligand environment playing a crucial role in their catalytic activity and stability. rsc.orgpnas.org Polypyridine-type ligands are frequently employed, and the introduction of sterically demanding substituents can significantly influence the catalytic performance. nih.govresearchgate.net

A series of Ru(II) complexes featuring a tetradentate equatorial ligand and two 4-substituted pyridines as axial ligands have been investigated as water oxidation catalysts. rsc.orgnih.gov The inclusion of bulky tert-butyl groups on the pyridine ligands was explored to understand their effect on catalytic activity. nih.gov These studies suggest that the catalytic pathway may proceed through a seven-coordinated [Ru(IV)(O)] intermediate. rsc.orgnih.gov The steric hindrance provided by bulky ligands can enhance the kinetic stability of the organometallic derivatives. rsc.org

The family of [Ru(bda)L2] complexes, where H2bda is 2,2′-bipyridine-6,6′-dicarboxylic acid and L is a monodentate pyridyl ligand, are highly efficient water oxidation catalysts. acs.org The nature of the axial pyridyl ligands can divert the catalytic mechanism. For instance, complexes with non-aqua pyridyl ligands are proposed to operate via a bimolecular coupling pathway, while the presence of an aqua ligand can switch the mechanism to a single-site water nucleophilic attack. acs.org The design of more rugged water oxidation catalysts can be guided by increasing the binding affinity of the axial ligands. pnas.org

Furthermore, the incorporation of sterically demanding ligands can create a highly shielded catalytic site. researchgate.net This has been demonstrated in a chiral-at-metal ruthenium(II) catalyst with furo[3,2-b]pyridine (B1253681) ligands bearing tert-butyl groups. researchgate.net While this particular complex was studied for enantioselective alkynylation, the principle of using sterically demanding pyridine-based ligands to control the reactivity at the metal center is broadly applicable.

Ruthenium Complex TypeLigand FeaturesRole of Steric HindranceCatalytic ProcessReference(s)
[Ru(tetradentate polypyridine)(4-R-pyridine)2]2+4-tert-butyl-pyridineInfluences catalytic activity and stability.Water Oxidation rsc.orgnih.gov
[Ru(bda)(pyridyl ligand)2]Varied pyridyl ligandsCan influence the catalytic mechanism.Water Oxidation acs.org
Chiral-at-Ru(II)2-(tert-butyl)furo[3,2-b]pyridineCreates a highly shielded catalytic site.Enantioselective Alkynylation researchgate.net
Chiral Pyridinooxazoline Ligands in Asymmetric Catalysis for Enantioselective Reactions

Pyridinooxazoline (PyrOx) ligands are a significant class of chiral ligands employed in asymmetric catalysis. rsc.orgresearchgate.net Their modular synthesis from readily available chiral amino alcohols allows for the creation of a diverse library of ligands with tunable steric and electronic properties. nih.govbldpharm.com The chirality is typically introduced via a stereocenter on the oxazoline (B21484) ring, which is positioned close to the coordinating metal center, thereby effectively influencing the stereochemical outcome of the reaction. bldpharm.com

The combination of a soft nitrogen donor from the pyridine ring and a hard nitrogen donor from the oxazoline ring provides a unique electronic environment for the metal center. rsc.orgresearchgate.net This hybrid nature, along with the ability to control the steric environment around the metal, has led to the successful application of PyrOx ligands in a variety of enantioselective transformations. rsc.orgresearchgate.netnih.gov

Recent research has seen a resurgence in the use of pyridine-oxazoline type ligands for challenging asymmetric reactions. rsc.orgresearchgate.net These ligands have proven to be particularly effective in reactions where both the trans-effect and steric effects play a crucial role in determining the enantioselectivity. researchgate.net The synthesis of new chiral pyridine-containing oxazoline derivatives, including those with fluorine and perfluoromethyl groups, continues to expand the scope of these ligands in asymmetric catalysis. nih.gov

While the direct incorporation of a this compound moiety into a PyrOx ligand is not explicitly detailed in the provided sources, the principles of ligand design in this class are highly relevant. The steric bulk of the tert-butyl group and the electronic influence of the methyl group could be strategically employed to modulate the catalytic activity and enantioselectivity of a metal complex. The ease of preparation of PyrOx ligands makes them attractive candidates for the development of new, highly effective chiral catalysts. researchgate.net

Design of Pyridine-Based Chelating Ligands for Metal Complexes

Triazole- and Tetrazole-Appended Pyridine Frameworks

The "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazole-containing ligands. researchgate.netnih.gov This methodology allows for the modular and highly efficient synthesis of pyridyl-triazole ligands by reacting an ethynylpyridine with an organic azide (B81097) or a pyridyl azide with a terminal alkyne. nih.govresearchgate.net These ligands have emerged as versatile alternatives to traditional bipyridine and terpyridine ligands. researchgate.net

Pyridyl-1,2,3-triazole ligands act as bidentate chelators, coordinating to metal ions through the pyridine nitrogen and a nitrogen atom of the triazole ring. researchgate.netnih.gov The resulting metal complexes have found applications in various fields, including catalysis and materials science. rsc.orgrsc.org The synthesis of pyridine-appended triazole-based phosphine ligands has also been reported, creating hybrid ligands with both soft (phosphine) and hard (pyridine, triazole) donor atoms. rsc.orgrsc.org

The functionalization of the triazole ring or the pyridine unit allows for the fine-tuning of the ligand's properties. For example, attaching different substituents to the triazole can influence the solubility and biological activity of the resulting metal complexes. researchgate.netnih.gov The synthesis of bis(triazolyl)pyridine ligands has also been achieved, providing tridentate chelators. researchgate.net

While less common than their triazole counterparts, tetrazole-appended pyridine ligands have also been explored. The synthesis of these ligands can be more challenging, but they offer a different coordination environment for metal ions. The design and synthesis of such ligands continue to be an active area of research for the development of novel coordination compounds.

Ligand TypeSynthetic MethodCoordination ModeApplicationsReference(s)
Pyridyl-1,2,3-triazole"Click" Chemistry (CuAAC)Bidentate (Npy, Ntriazole)Catalysis, Materials Science, Biological Agents researchgate.netnih.govnih.gov
Pyridyl-triazole-phosphineMulti-step synthesisBidentate or PincerCatalysis rsc.orgrsc.org
Bis(triazolyl)pyridine"Click" Chemistry (CuAAC)TridentateChelating Agents researchgate.net
Sulfur-Containing Pyridine Ligands for Specific Coordination Environments

The incorporation of sulfur donor atoms into pyridine-based chelating ligands provides access to metal complexes with unique coordination environments and reactivity. nih.govacs.org Thioether moieties are commonly used as the sulfur-containing group, and their synthesis can be achieved through various methods, including the reaction of a chloromethylpyridine with a thiol. nih.govresearchgate.net

Ligands such as 2,6-bis((ethylthio)methyl)pyridine are tridentate NS2 ligands that can form stable complexes with a variety of transition metals. acs.orgscispace.comacs.org The crystal structure of the zinc(II) bromide complex with this ligand has been determined, confirming its tridentate coordination mode. acs.orgscispace.comacs.org The flexibility of the thioether side arms allows the ligand to adapt to the preferred coordination geometry of the metal ion.

The synthesis of C2-symmetrical chiral pyridine dithiols and their corresponding thioethers has been reported. acs.org These ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitution, achieving high enantioselectivity. acs.org The steric bulk of the substituents on the sulfur atoms can influence the outcome of the catalytic reaction. acs.org

The development of sulfur-bridged multidentate ligands based on pyridyl and thiadiazolyl units has also been explored. nih.gov These ligands offer a combination of nitrogen and sulfur binding sites, which can lead to interesting photophysical properties in their metal complexes, particularly with ruthenium, osmium, and iridium. nih.gov The synthesis of thioethers is a significant transformation in medicinal and materials chemistry, and various methods have been developed for their preparation. acsgcipr.org

Ligand TypeSulfur FunctionalityCoordination ModeApplicationReference(s)
2,6-bis((alkylthio)methyl)pyridineThioetherTridentate (NS2)Coordination Chemistry acs.orgscispace.comacs.org
Chiral Pyridine ThioethersThioetherBidentate (N,S)Asymmetric Catalysis acs.org
Pyridyl-thiadiazolyl ConjugatesThioether/ThiadiazolePolydentate (N,S)Potential Photophysical Materials nih.gov

Polymer Chemistry

The unique structural characteristics of this compound, particularly its steric hindrance, have made it and its analogues valuable tools in polymer chemistry. Their primary role is to control and influence the outcomes of specific polymerization reactions, most notably carbocationic polymerizations.

Sterically hindered pyridines, such as 2,6-di-tert-butylpyridine (DTBP), an analogue of this compound, have a significant impact on the kinetics and products of carbocationic polymerization. tandfonline.com These compounds are often employed as "proton traps" or non-nucleophilic bases. kpi.ua Their bulky substituents surrounding the nitrogen atom prevent them from reacting with carbocationic chain ends or Lewis acids, but they remain reactive towards small protons. kpi.ua

The reactivity of pyridines towards carbocations is heavily influenced by the steric hindrance around the nitrogen atom. kpi.ua Studies have measured the rate constants for the reaction of various pyridines with stable carbocations. As shown in the table below, pyridines with bulky substituents in the 2 and 6 positions exhibit significantly lower reaction rate constants.

Table 1: Reaction Rate Constants of Various Pyridines with Triaryl Vinyl Cations
Pyridine DerivativeRate Constant (k₂) in L·mol⁻¹·s⁻¹
4-tert-Butylpyridine3.2 x 10⁷
Pyridine2.8 x 10⁷
2,6-di-tert-Butyl-4-methylpyridine1.2 x 10⁵
2,6-di-tert-Butylpyridine (DTBP)3.4 x 10⁴

Data sourced from flash photolysis studies measuring the reactivity of pyridines towards tris(p-methoxyphenyl)vinyl cations. kpi.ua

The data clearly demonstrates that tert-butyl groups are more effective at sterically hindering the nitrogen atom than methyl groups, resulting in a dramatic reduction in reactivity towards carbocations. kpi.ua This low but non-negligible reactivity is a key factor in their function, allowing them to selectively interact with protons while largely ignoring the larger, more sterically demanding carbocationic species that propagate polymerization. tandfonline.comkpi.ua This selective intervention is crucial for achieving controlled polymerization and synthesizing polymers with desired high molecular weights. tandfonline.comnih.gov

The primary function of sterically hindered pyridines like this compound and its analogues in polymerization systems is to act as proton scavengers. tandfonline.comwikipedia.org In many chemical reactions, including carbocationic polymerization, unwanted side reactions are initiated by protons. google.com These protons can arise from impurities (like water) or from side reactions such as chain transfer. tandfonline.com A proton scavenger is a chemical substance added to a mixture to remove or deactivate these protons. wikipedia.orgrsc.org

In the context of carbocationic polymerization, protons can initiate new polymer chains indiscriminately, leading to poor control over the polymerization process and resulting in polymers with broad molecular weight distributions. tandfonline.com Furthermore, protons can cause chain transfer reactions, which terminate a growing polymer chain and start a new, shorter one, lowering the average molecular weight. tandfonline.com

Sterically hindered pyridines are ideal for this role because their nitrogen atom is basic enough to react with and "trap" free protons, forming a pyridinium (B92312) ion. kpi.ua However, the bulky groups adjacent to the nitrogen prevent it from acting as a nucleophile and attacking the carbocationic center of the growing polymer chain or the Lewis acid co-initiator. tandfonline.comkpi.ua This selective reactivity is essential. The scavenger must neutralize the problematic protons without interfering with the primary polymerization mechanism. rsc.org The use of these proton traps has been shown to be effective in distinguishing between different initiation mechanisms in cationic polymerizations, for instance, by suppressing fractions of the polymer that arise from proton-initiated processes. kpi.ua

Material Science Applications

The pyridine moiety, with its unique electronic properties and reactivity, serves as a valuable building block in material science. The incorporation of this compound and its analogues can impart specific functionalities to materials, leading to applications in areas like corrosion prevention and the development of advanced functional polymers.

Pyridine-containing Schiff bases are a class of organic compounds that have demonstrated significant potential as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. capes.gov.brresearchgate.netkfupm.edu.sa These molecules are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. derpharmachemica.comrsc.org The resulting Schiff base contains an imine or azomethine group (-C=N-), which, along with the nitrogen atom of the pyridine ring and other heteroatoms (like sulfur or oxygen) that may be present, can effectively adsorb onto a metal surface. rsc.org

This adsorption creates a protective film that isolates the metal from the corrosive medium, thereby inhibiting the corrosion process. uotechnology.edu.iq The effectiveness of these inhibitors is attributed to several factors:

The presence of the pyridine ring and the imine group provides centers of high electron density that can coordinate with vacant d-orbitals of the metal.

The planar structure of the aromatic rings allows for maximum surface coverage.

The presence of other substituents on the rings can enhance the electron-donating ability of the molecule, further strengthening the adsorption process. kfupm.edu.sa

Research has shown that the inhibition efficiency of these compounds increases with their concentration, reaching very high values (e.g., up to 98.5%) at optimal concentrations. kfupm.edu.sauotechnology.edu.iq The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. capes.gov.brkfupm.edu.sa

Table 2: Examples of Pyridine-Based Schiff Bases and Their Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl
InhibitorConcentrationInhibition Efficiency (η%)
N²,N⁶-bis(4-methylbenzylidene)pyridine-2,6-diamine (DAP-1)40 mg L⁻¹98.5%
(3-phenylallylidene) amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol (SB-1)150 mg L⁻¹96.6%
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromene-3-yl)pyridine-2(1H)-one (ABCP)0.5 mM98.4%

Data compiled from various studies on pyridine-based corrosion inhibitors. capes.gov.brkfupm.edu.sauotechnology.edu.iq

The synthesis of these Schiff bases is often straightforward, making them a cost-effective solution for corrosion protection. researchgate.netresearchgate.net While specific Schiff bases derived directly from this compound are not extensively documented in the provided search results, the principles governing the anti-corrosion properties of analogous pyridine-based Schiff bases are well-established and applicable. capes.gov.brkfupm.edu.sa

The incorporation of pyridine derivatives into polymer structures is a promising strategy for creating functional materials with tailored properties. nih.govacs.org The pyridine unit can be introduced as a monomer in chain-growth polymerizations or as a component in step-growth polycondensation reactions. nih.gov The Lewis basicity and electronic characteristics of the pyridine nitrogen atom are central to the functionality of these materials. nih.govacs.org

One significant challenge in polymerizing pyridine-containing monomers, especially via transition-metal-catalyzed methods like Ring-Opening Metathesis Polymerization (ROMP), is the tendency of the pyridine nitrogen to coordinate with the metal catalyst. nih.gov This coordination can hinder or completely stop the polymerization process. However, research has shown that introducing steric hindrance around the nitrogen atom, similar to the structure of this compound, is an effective strategy to enable controlled polymerization. nih.gov This "protecting-group-free" approach allows for the synthesis of well-defined pyridine-containing polymers with high glass-transition temperatures, which are desirable for high-temperature applications. nih.gov

Functional applications for pyridine-containing polymers are diverse and include:

Catalysis: The polymer can act as a support for recyclable reagents or catalysts. nih.gov

Contaminant Capture: These polymers can be used for metal absorption or the removal of organic pollutants from water. nih.gov

Self-Assembly: Pyridine-containing block copolymers are used to create structured nanomaterials. nih.gov

Advanced Materials: Incorporating pyridine moieties can create materials with specific electronic or optical properties and can serve as precursors to polyelectrolytes. nih.govacs.org For example, pyridine units can serve as coordination sites for metal ions, leading to the formation of functional hybrid materials. acs.org

The synthesis of polymers containing structures analogous to this compound allows for the creation of robust, functional materials while overcoming common challenges in the polymerization of Lewis-basic monomers. nih.gov

Q & A

Q. What synthetic routes are effective for preparing 5-tert-Butyl-2-methylpyridine, and what are the critical reaction conditions?

A robust approach involves Negishi cross-coupling to assemble the pyridine core with tert-butyl and methyl substituents. For example, coupling a tert-butyl-substituted pyridyl triflate with a methyl-zinc reagent under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C ensures regioselectivity . Protecting groups (e.g., tert-butyl carbamates or silyl ethers) may be required to prevent undesired side reactions during functionalization of the pyridine ring . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by 1^1H/13^13C NMR are critical for confirming structural integrity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do substituents influence spectral data?

  • UV/Vis Spectroscopy : Substituents like tert-butyl and methyl alter λmax\lambda_{\text{max}} due to electronic effects. For example, electron-donating groups (e.g., methyl) redshift absorption bands, while bulky tert-butyl groups may induce steric hindrance, affecting conjugation .
  • NMR : The tert-butyl group’s nine equivalent protons appear as a singlet (~1.3 ppm in 1^1H NMR), while methyl groups on the pyridine ring resonate near 2.5 ppm. 13^13C NMR distinguishes quaternary carbons (tert-butyl C: ~30–35 ppm) from aromatic carbons (~120–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H17_{17}N: calc. 163.1361, observed 163.1358).

Advanced Research Questions

Q. How does the tert-butyl group’s steric and electronic effects influence the compound’s reactivity in catalytic or biological applications?

The tert-butyl group imposes steric hindrance, limiting access to the pyridine ring’s reactive sites (e.g., nitrogen lone pair), which can reduce coordination in catalytic systems or alter binding affinity in enzyme inhibition. Electronically, its inductive electron-donating effect stabilizes adjacent positive charges, potentially enhancing interactions with electron-deficient targets. For instance, in CYP1B1 inhibition studies, steric bulk at specific positions improved inhibitory activity (IC50_{50} = 0.011 μM for a related pyridine-steroid hybrid) by optimizing binding-pocket interactions .

Q. How can computational methods like DFT predict this compound’s interaction with biological targets or materials?

Density Functional Theory (DFT) simulations model electron distribution and frontier molecular orbitals to predict reactivity. For example:

  • HOMO/LUMO Analysis : The pyridine ring’s HOMO (localized on nitrogen) may engage in donor-acceptor interactions with metal surfaces in corrosion inhibition, as seen in studies where pyridine derivatives showed >80% inhibition efficiency via charge transfer .
  • Docking Studies : Molecular docking into CYP1B1’s active site (PDB: 3PM0) can predict binding modes, with tert-butyl groups occupying hydrophobic subpockets .

Q. How can researchers resolve contradictions in reported inhibitory activity data for pyridine derivatives across studies?

Contradictions often arise from structural nuances (e.g., substituent position, stereochemistry) or methodological variability (e.g., assay conditions). To address this:

  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substituent changes. For example, shifting a methyl group from C2 to C3 in pyridine-based inhibitors reduced CYP1B1 inhibition by 50%, highlighting positional sensitivity .
  • Standardized Assays : Replicate experiments using consistent protocols (e.g., ethoxyresorufin-O-deethylase (EROD) assay for CYP1B1 activity) and control for variables like solvent polarity, which affects compound solubility and bioavailability .

Methodological Considerations

Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?

  • pH Adjustment : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis of the tert-butyl group.
  • Co-solvents : Use DMSO or ethanol (<1% v/v) to enhance solubility without destabilizing the compound.
  • Light Protection : Store solutions in amber vials to avoid photodegradation, as pyridine derivatives are often UV-sensitive .

Q. How can researchers validate the purity of this compound for mechanistic studies?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities; purity >98% is ideal.
  • Elemental Analysis : Confirm C, H, N content within 0.4% of theoretical values.
  • Melting Point : A sharp melting range (±1°C) indicates high crystallinity and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.